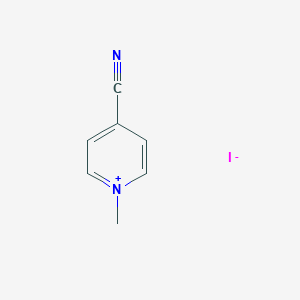

4-Cyano-1-methylpyridinium iodide

Descripción general

Descripción

4-Cyano-1-methylpyridinium iodide, also known as this compound, is a useful research compound. Its molecular formula is C7H7IN2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Cyano-1-methylpyridinium iodide (CMPI) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in pharmacological contexts.

Synthesis and Structural Characteristics

CMPI is synthesized through the reaction of 4-cyanopyridine with iodomethane in a benzene solution. The process yields a yellow solid, which can be crystallized for structural analysis. The crystal structure reveals that the cations form inversion-related dimers via weak C—H⋯N hydrogen bonds, indicating potential interactions that may influence biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of CMPI. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. In particular, its effectiveness against resistant strains of bacteria has been noted, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antiplasmodial Activity

In the context of malaria treatment, CMPI's derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicate that modifications to the pyridinium ring can enhance potency and selectivity. For instance, specific substitutions on the aromatic ring have shown improved inhibition of parasite growth in vitro, with some derivatives achieving IC50 values in the low micromolar range .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of CMPI against Staphylococcus aureus and Escherichia coli. The results indicated that CMPI exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This study suggests that CMPI could be developed into a therapeutic agent for treating infections caused by these pathogens .

Study 2: Antiplasmodial Activity

Another investigation focused on the antiplasmodial effects of CMPI derivatives. The study reported that certain derivatives displayed IC50 values as low as 0.413 µM against the NF54 strain of P. falciparum, showcasing their potential as leads for new antimalarial drugs. The selectivity index (SI) was also favorable, indicating low cytotoxicity towards mammalian cells compared to their effectiveness against the parasite .

Data Tables

| Compound | IC50 (µM) | Selectivity Index (SI) | Target Pathway |

|---|---|---|---|

| This compound | 0.413 | 316.9 | Disruption of mitochondrial function |

| Derivative A | 1.012 | 127.1 | Inhibition of hemoglobin catabolism |

| Derivative B | 3.738 | 30.22 | Mitochondrial electron transport chain |

Aplicaciones Científicas De Investigación

Organic Synthesis

Role in Chemical Transformations

4-Cyano-1-methylpyridinium iodide has been utilized as a starting material in several organic synthesis reactions. For instance, it has been shown to react with hydroxylamine without undergoing ring cleavage, thus altering functional groups and indicating potential applications in organic transformations (Möhrle & Niessen, 2000) . Moreover, it serves as a precursor for synthesizing complex compounds such as bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)cuprate(II), demonstrating its utility in creating novel chemical entities (Nguyen et al., 2016) .

Crystallography and Structural Studies

Crystal Structure Analysis

The crystal structure of this compound has been extensively characterized. The compound forms inversion-related dimers linked by weak C—H⋯N hydrogen bonds, which are crucial for its packing arrangement (Koplitz et al., 2003) . This structural insight is essential for understanding how molecular interactions influence the properties of materials derived from this compound.

| Structural Feature | Description |

|---|---|

| Dimensionality | Monoclinic system |

| Cation Interaction | C—H⋯N hydrogen bonds |

| Anion Interaction | C—H⋯I interactions |

Supramolecular Chemistry

Formation of Cocrystals

Recent studies have focused on the synthesis of supramolecular cocrystals involving this compound and crown ethers such as 18-crown-6. These cocrystals exhibit unique structural characteristics confirmed through X-ray diffraction methods (De Gruyter, 2024) . The ability to form such complexes highlights the compound's significance in designing materials with tailored properties.

Materials Science

Pyridinium-Metal Iodide Complexes

Research has demonstrated that this compound can form crystalline complexes with various metals. These complexes have implications in developing nonlinear optical materials, showcasing the compound's potential in advanced material applications (Glavcheva et al., 2004) .

Computational Studies

Density Functional Theory Calculations

Computational studies utilizing density functional theory have provided insights into the energetic aspects of solid-state structures involving this compound. These studies reveal the influence of weak interactions on stability and packing arrangements, contributing to a deeper understanding of its chemical behavior (Kamer et al., 2012) .

Propiedades

IUPAC Name |

1-methylpyridin-1-ium-4-carbonitrile;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMOWHFGSCKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380255 | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-04-3 | |

| Record name | Pyridinium, 4-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122827 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-cyano-1-methylpyridinium iodide and how do these influence its crystal packing?

A1: this compound (C₇H₇N₂⁺·I⁻) is an ionic compound comprising a 4-cyano-1-methylpyridinium cation and an iodide anion. The crystal structure is characterized by weak interactions, primarily C—H⋯N hydrogen bonds, that dictate its packing arrangement. [, ] Specifically, the cations form inversion-related dimers through pairwise C—H⋯N hydrogen bonds between the cyano group of one molecule and a hydrogen atom on the pyridine ring of another. [] These dimers further interact via C—H⋯N hydrogen bonds, generating layers within the crystal lattice. [] Additionally, C—H⋯I interactions between the cation and the iodide anion link these layers, forming the three-dimensional structure. []

Q2: Has this compound been used in the synthesis of any other compounds, and if so, what is its role?

A2: Yes, this compound has been used as a starting material in the synthesis of bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)cuprate(II). [] In this synthesis, it reacts with copper(II) chloride dihydrate and disodium maleonitriledithiolate to yield the desired cuprate(II) complex. [] The 4-cyano-1-methylpyridinium cation acts as a counterion to the negatively charged cuprate(II) complex in the final compound. []

Q3: Have there been any computational studies performed on this compound or its derivatives, and what insights have they provided?

A3: Yes, dispersion-corrected density functional theory (DFT-D) calculations have been employed to investigate the energetic aspects of the solid-state structures of 4-cyano-1-methylpyridinium hexafluoridophosphate and its isomers. [] These calculations provided insights into the weak interactions, such as C—H⋯F hydrogen bonds and P—F⋯π interactions, contributing to the stability and packing arrangements observed in their crystal structures. [] Such computational approaches can be valuable tools for understanding the structural and energetic properties of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.